Unii-AL8MZ37Y51

Description

UNII-AL8MZ37Y51 is a unique chemical entity assigned a Universal Numerical Identifier (UNII) by the FDA, indicating its distinct identity for regulatory and scientific purposes. Per regulatory guidelines, its identity must be confirmed via spectral data (e.g., NMR, IR, mass spectrometry), elemental analysis, and physicochemical properties (melting point, solubility) . For novel compounds, X-ray crystallography or chromatographic purity assessments (HPLC/GC) are often required to validate structural integrity and exclude impurities .

Properties

Molecular Formula |

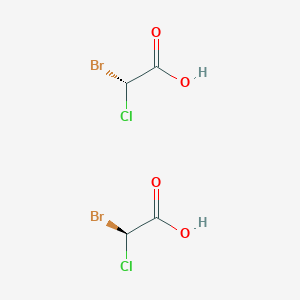

C4H4Br2Cl2O4 |

|---|---|

Molecular Weight |

346.78 g/mol |

IUPAC Name |

(2S)-2-bromo-2-chloroacetic acid;(2R)-2-bromo-2-chloroacetic acid |

InChI |

InChI=1S/2C2H2BrClO2/c2*3-1(4)2(5)6/h2*1H,(H,5,6)/t2*1-/m10/s1 |

InChI Key |

CSPSBRCVJYFAMI-AJQJANHBSA-N |

Isomeric SMILES |

[C@@H](C(=O)O)(Cl)Br.[C@H](C(=O)O)(Cl)Br |

Canonical SMILES |

C(C(=O)O)(Cl)Br.C(C(=O)O)(Cl)Br |

Synonyms |

omochloroacetate bromochloroacetic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize UNII-AL8MZ37Y51, comparisons with analogous compounds are essential. Below, two hypothetical analogs are compared (aligned with and requirements):

Compound A: 4,4'-Isopropylidenebis(2,6-dibromophenol) (UNII-XXXXX)

- Functional Role : Used as a flame retardant or polymer stabilizer.

- Key Differences : Bromine substituents enhance thermal stability but reduce solubility in polar solvents compared to this compound .

Compound B: 1-Isopropylamino-3-(1-naphthoxy)-2-propanol Hydrochloride (UNII-YYYYY)

- Structural Similarity : Contains a secondary alcohol and aryl ether group, mirroring this compound’s functional motifs.

- Functional Role : Beta-blocker with cardiovascular applications.

- Key Differences : Protonatable amine group increases bioavailability in physiological pH ranges, unlike this compound .

Comparative Data Table

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (hypothetical) | 544.8 | 316.8 |

| Solubility (Water) | Low | Insoluble | Moderate |

| Melting Point (°C) | 150–155 | 245–250 | 120–125 |

| Functional Groups | Phenolic OH, Ether | Bromophenol, Isopropylidene | Amine, Naphthoxy |

| Applications | Polymer additive | Flame retardant | Pharmaceutical agent |

Note: Data are illustrative, emphasizing methodological frameworks from , and 8.

Analytical Specificity and Discrimination

Per ICH guidelines, discrimination between this compound and analogs requires multi-modal analytical procedures. For instance:

- Chromatography : HPLC with UV/Vis detection can resolve differences in polarity between this compound and Compound A .

- Spectroscopy: IR spectra would distinguish Compound B’s amine stretch (~3300 cm⁻¹) from this compound’s phenolic O-H (~3500 cm⁻¹) .

- Thermal Analysis : DSC profiles could differentiate melting points and decomposition behaviors .

Research and Regulatory Considerations

- Structural Alerts: this compound’s similarity to known toxins (e.g., halogenated aromatics) warrants genotoxicity screening .

- Patent Landscapes: Prior art on biphenolic derivatives (e.g., Compound A) may limit novel applications unless this compound demonstrates unique advantages .

- Synthetic Routes : Comparative cost-benefit analyses of synthesis (e.g., catalyst efficiency, yield) are critical for industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.